molecular formula C13H13N3O2S3 B1205240 2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B1205240
M. Wt: 339.5 g/mol
InChI Key: IAKKIHNNOHKIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a member of benzothiazoles.

Scientific Research Applications

Anticancer Activity

2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide and related compounds have shown potential anticancer activities. The compound's derivatives, particularly those containing benzothiazole moiety, have been evaluated for their anticancer properties. They demonstrated activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings have been synthesized and shown considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Some derivatives of this compound have been evaluated for their antimicrobial activities. Specifically, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited good antibacterial and antifungal activities, showing promise as potential molecular templates in searching for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Antioxidant and Anti-inflammatory Properties

Novel N-(benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have shown significant antioxidant and anti-inflammatory activities. Compounds within this group exhibited good efficacy in various antioxidant assays and also demonstrated excellent anti-inflammatory activity (Koppireddi et al., 2013).

Additional Biological Activities

This compound and its derivatives have been explored for various other biological activities. For example, some derivatives have shown schistosomicidal activity, comparable to existing treatments (Mahran et al., 2007). Other studies have looked into their potential as inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) (Stec et al., 2011).

Properties

Molecular Formula

C13H13N3O2S3

Molecular Weight

339.5 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H13N3O2S3/c1-18-8-2-3-9-10(6-8)21-12(15-9)16-11(17)7-20-13-14-4-5-19-13/h2-3,6H,4-5,7H2,1H3,(H,15,16,17)

InChI Key

IAKKIHNNOHKIJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NCCS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
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2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 3
2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 4
2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4,5-dihydrothiazol-2-ylthio)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

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